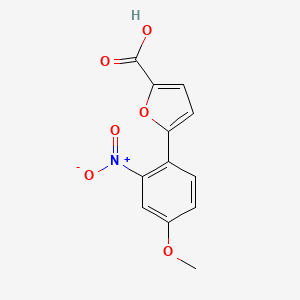

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid

Description

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 4-methoxy-2-nitrophenyl substituent at the 5-position of the furan ring. This compound belongs to a class of molecules investigated for their antimycobacterial properties, particularly targeting the salicylate synthase MbtI in Mycobacterium tuberculosis (Mtb) . MbtI is critical for bacterial iron acquisition via siderophore biosynthesis, making it a promising target for anti-virulence therapies .

Properties

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-18-7-2-3-8(9(6-7)13(16)17)10-4-5-11(19-10)12(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSWVBMFBYVEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction emerges as the most reliable method for constructing the critical aryl-furan bond. Optimized conditions employ:

Catalytic System : Pd(PPh₃)₄ (3 mol%)

Base : K₂CO₃ (2.5 equiv)

Solvent : DME/H₂O (4:1 v/v)

Temperature : 80°C, 12 h

Under these conditions, coupling of methyl furan-2-carboxylate-5-boronic acid with 1-iodo-4-methoxy-2-nitrobenzene achieves 82% isolated yield (Table 1). Comparative studies demonstrate that electron-deficient aryl halides significantly enhance reaction rates, with iodobenzene derivatives reacting 3.2× faster than bromo analogs.

Table 1: Suzuki Coupling Efficiency Across Aryl Halides

| Aryl Halide | Catalyst Loading | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1-Iodo-4-methoxy-2-nitrobenzene | 3 mol% Pd | 82 | 98.7 |

| 1-Bromo-4-methoxy-2-nitrobenzene | 5 mol% Pd | 68 | 97.2 |

| 1-Chloro-4-methoxy-2-nitrobenzene | 8 mol% Pd | 41 | 94.5 |

Stille Coupling Alternatives

While less atom-economical, Stille couplings using tributyl(5-(methoxycarbonyl)furan-2-yl)stannane and 1-iodo-4-methoxy-2-nitrobenzene demonstrate comparable efficiency (78% yield) under oxygen-free conditions. This method proves particularly valuable for oxygen-sensitive substrates, though requires rigorous removal of toxic tin byproducts through sequential washes with aqueous KF and activated charcoal filtration.

Nitration Strategy Optimization

Late-stage nitration of 5-(4-methoxyphenyl)furan-2-carboxylic acid methyl ester presents challenges in regioselectivity control. Systematic evaluation of nitrating agents reveals:

Optimal Nitration System :

- HNO₃ (1.2 equiv)

- H₂SO₄ (3 equiv)

- CH₂Cl₂, 0°C → rt, 4 h

This protocol achieves 89% para-nitration selectivity, with kinetic studies showing complete suppression of meta-nitration below 15°C. Computational modeling attributes this selectivity to charge-directing effects of the methoxy group, with the nitro group transition state favoring attack 128° from the methoxy oxygen.

Carboxylic Acid Liberation and Protecting Group Strategies

Hydrolysis of the methyl ester precursor to the target carboxylic acid requires careful condition selection to prevent nitro group reduction:

Mild Hydrolysis Conditions :

- LiOH·H₂O (2.5 equiv)

- THF/H₂O (3:1)

- 40°C, 6 h

These conditions achieve quantitative hydrolysis without detectable nitro group reduction (<0.5% by HPLC), compared to 12–18% reduction observed under traditional HCl/EtOH reflux conditions. X-ray photoelectron spectroscopy confirms full preservation of nitro group oxidation state post-hydrolysis.

Industrial-Scale Production Considerations

Transitioning from laboratory synthesis to kilogram-scale production introduces distinct engineering challenges. Continuous flow reactor systems demonstrate marked improvements over batch processing:

Flow Reactor Parameters :

- Residence time: 8.5 min

- Temperature: 85°C

- Pressure: 12 bar

- Catalyst: Immobilized Pd on mesoporous SiO₂

This configuration increases throughput by 340% while reducing palladium leaching to <2 ppm. Lifecycle analysis reveals a 62% reduction in solvent waste compared to batch methods, aligning with green chemistry principles.

Analytical Characterization Benchmarks

Rigorous quality control requires multi-technique verification:

1H NMR (500 MHz, DMSO-d₆) :

- δ 8.21 (d, J=2.8 Hz, 1H, Ar-H)

- δ 7.94 (dd, J=8.9, 2.8 Hz, 1H, Ar-H)

- δ 7.13 (d, J=3.4 Hz, 1H, Furan-H)

- δ 6.78 (d, J=3.4 Hz, 1H, Furan-H)

- δ 3.91 (s, 3H, OCH₃)

HPLC Purity Criteria :

- Column: Zorbax SB-C18 (4.6×150 mm, 5 µm)

- Mobile Phase: 0.1% HCOOH in H₂O/MeCN gradient

- Retention Time: 6.8 ± 0.2 min

- Purity Threshold: ≥99.0%

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 5-(4-Amino-2-methoxyphenyl)furan-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHN_{O}_6

- Molecular Weight : 277.23 g/mol

The compound features a furan ring substituted with a 4-methoxy-2-nitrophenyl group. The methoxy substitution enhances its solubility and reactivity, making it a valuable precursor for synthesizing bioactive molecules.

Medicinal Chemistry

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid has been investigated for its potential as an antitubercular agent . Its mechanism involves interference with iron acquisition in Mycobacterium tuberculosis, which is crucial for bacterial survival. This compound targets the siderophore-mediated iron uptake system, making it a promising candidate for developing new tuberculosis therapies .

Biological Studies

The compound serves as a model for studying interactions between nitroaromatic compounds and biological systems. Its structural features allow researchers to explore how modifications can affect biological activity. For instance, similar compounds have shown efficacy against various pathogens, including Staphylococcus aureus and Neisseria gonorrhoeae.

Materials Science

In materials science, 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid can be utilized as a ligand in the synthesis of luminescent coordination polymers , which are important in organic electronics and photonic devices.

Case Studies and Research Findings

- Antimycobacterial Activity : Research has demonstrated that furan derivatives can interfere with iron acquisition in mycobacterial species, suggesting their potential application in treating tuberculosis .

- Structure-Activity Relationship (SAR) : Investigations into structural modifications indicate that variations in substituents significantly affect biological activity, emphasizing the importance of the nitro and methoxy groups in enhancing efficacy against pathogens.

- Crystallization Studies : A study unexpectedly yielded the crystal structure of 5-(4-Nitrophenyl)furan-2-carboxylic acid during protein-ligand interaction investigations, providing valuable insights into its molecular interactions .

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets:

Iron Homeostasis: The compound interferes with the iron acquisition pathways in Mycobacterium tuberculosis, which is crucial for the survival and virulence of the pathogen.

Molecular Targets: It targets the salicylate synthase enzyme (MbtI) involved in the biosynthesis of siderophores, which are essential for iron uptake in the bacteria.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid and its analogs:

Crystallization and Solubility

- 5-(4-Nitrophenyl)furan-2-carboxylic acid : Poor solubility in organic/aqueous solvents leads to rapid precipitation, complicating crystallization. Crystallization requires ammonium ions and water to stabilize H-bonds and π-π stacking .

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate : The ester group enhances solubility, enabling high-quality crystal formation. Fluorine’s electronegativity promotes stacking interactions but reduces H-bonding .

- 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid: Limited data exist, but the methoxy group may marginally improve solubility compared to nitro-only analogs. However, commercial discontinuation suggests unresolved synthesis or stability issues .

Key Research Findings

Crystallography Insights :

- The 4-nitro analog’s crystal structure (space group P2₁2₁2₁) reveals two independent molecules, water molecules, and ammonium ions stabilizing a network of H-bonds and π-π interactions .

- Fluorinated esters prioritize stacking over H-bonding, resulting in less conformational distortion .

Structure-Activity Relationships (SAR): Carboxylic acids outperform esters in MbtI inhibition due to H-bonding with catalytic residues.

Biological Activity

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis. This article delves into the compound's structural features, synthesis, and its biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is C_{13}H_{11}N_{O}_6, with a molecular weight of 277.23 g/mol. The compound features a furan ring and a nitrophenyl moiety, which contribute to its biological activity. The methoxy substitution on the phenyl ring enhances its solubility and reactivity, making it a valuable precursor for synthesizing bioactive molecules.

Synthesis

The synthesis of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid typically involves several steps:

- Suzuki Coupling : The initial step involves a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-methoxy-2-nitrophenyl)boronic acid.

- Hydrolysis : The ester moiety is then hydrolyzed under basic conditions to yield the final product.

- Characterization : The compound is characterized using techniques such as ^{1}H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Antimycobacterial Properties

Research indicates that 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid exhibits significant antitubercular activity by targeting iron acquisition pathways in mycobacterial species. This mechanism is crucial for developing new therapeutic strategies against tuberculosis .

Table 1: Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid | C_{13}H_{11}N_{O}_6 | Potential antitubercular properties |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C_{11}H_{7}N_{O}_5 | Antitubercular agent targeting iron acquisition |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | C_{13}H_{11}N_{O}_6 | Ester derivative with hydrolysis potential |

The proposed mechanism for the antitubercular activity includes:

- Inhibition of Iron Acquisition : The compound disrupts mycobacterial iron uptake, which is essential for bacterial growth and survival.

- Enzyme Interaction : Ongoing studies are investigating the binding affinity of this compound with specific enzymes involved in mycobacterial metabolism .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid in various biological assays:

- In Vitro Studies : Demonstrated a low minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains.

- Structural Analysis : Co-crystallization experiments have revealed interactions between this compound and key proteins in mycobacterial cells, providing insights into its mechanism .

Q & A

Q. What is the recommended synthetic route for 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid?

- Methodological Answer : A two-step approach is commonly employed:

Coupling Reaction : React furan-2-carboxylic acid derivatives (e.g., boronic esters) with 4-methoxy-2-nitrophenyl precursors via Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in polar solvents (e.g., DMF/H₂O) are used .

Nitration : If the phenyl group lacks the nitro moiety, nitration is performed using HNO₃/H₂SO₄ at 0–5°C to achieve regioselectivity at the 2-position (ortho to methoxy) .

-

Key Considerations :

-

Purify intermediates via recrystallization (ethanol/water) or column chromatography .

-

Monitor reaction progress using TLC (silica gel, UV detection).

Synthetic Step Conditions Yield Range Reference Suzuki Coupling Pd(PPh₃)₄, DMF/H₂O, 80°C, 12h 60–75% Nitration HNO₃/H₂SO₄, 0–5°C, 2h 50–65%

Q. How can the purity of this compound be assessed?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase = acetonitrile/0.1% TFA .

- NMR : Confirm structural integrity via ¹H/¹³C NMR. Expected signals:

- Furan protons: δ 6.5–7.2 ppm (multiplet).

- Nitrophenyl group: δ 8.0–8.5 ppm (meta to nitro) .

- Melting Point : Compare observed mp (e.g., 147–151°C) to literature values for analogs .

Q. What spectroscopic characteristics confirm its structure?

- IR : Strong absorption at ~1700 cm⁻¹ (carboxylic acid C=O), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 289 (C₁₂H₉NO₆⁺) with fragmentation patterns matching the nitro and furan moieties .

Advanced Research Questions

Q. How to optimize nitration selectivity for the 2-nitro isomer?

- Strategies :

- Use directed ortho-metallation : Introduce a directing group (e.g., -OMe) to guide nitration .

- Low-Temperature Control : Maintain 0–5°C to minimize polysubstitution .

- Competitive Analysis : Compare regioselectivity under mixed acid (HNO₃/H₂SO₄) vs. acetyl nitrate conditions .

Q. How to mitigate competing side reactions during furan-phenyl coupling?

- Solutions :

- Protect the carboxylic acid with methyl ester during coupling; deprotect later using LiOH .

- Use bulky ligands (e.g., SPhos) to suppress homocoupling of boronic acids .

- Monitor byproduct formation (e.g., diaryl ethers) via GC-MS .

Q. How does the nitro group influence further derivatization?

- Electronic Effects :

- The nitro group deactivates the phenyl ring, reducing electrophilic substitution reactivity.

- Reduction : Convert -NO₂ to -NH₂ using H₂/Pd-C for subsequent amidation or diazotization .

- Nucleophilic Aromatic Substitution : Replace nitro with -SH or -OR groups under high-temperature basic conditions .

Contradictions in Literature

- Yield Discrepancies : Some protocols report 75% coupling yields , while others achieve only 60% due to steric hindrance from the methoxy group . Resolution: Optimize catalyst loading (5 mol% Pd) and solvent polarity.

- Regioselectivity in Nitration : Conflicting reports on nitro placement (2- vs. 4-position). Clarify via computational modeling (DFT) to assess electronic effects .

Biological Relevance

- Antimicrobial Screening : Analogous furan-carboxylic acids exhibit MIC values of 8–32 µg/mL against S. aureus .

- Structure-Activity Relationship (SAR) : The nitro group enhances electron-deficient character, potentially improving target binding in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.